molecular formula C3H3BrN2O2S2 B2395997 4-Bromo-1,3-thiazole-2-sulfonamide CAS No. 1510466-07-5

4-Bromo-1,3-thiazole-2-sulfonamide

Cat. No.: B2395997
CAS No.: 1510466-07-5
M. Wt: 243.09
InChI Key: STHGAHMZDGBLMG-UHFFFAOYSA-N
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Description

4-Bromo-1,3-thiazole-2-sulfonamide is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-thiazole-2-sulfonamide typically involves the bromination of 1,3-thiazole followed by sulfonamide formation. One common method includes:

    Bromination: Starting with 1,3-thiazole, bromine is introduced at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Sulfonamide Formation: The brominated thiazole is then reacted with a sulfonamide precursor, such as chlorosulfonic acid, under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,3-thiazole-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation and reduction reactions modify the sulfonamide group, leading to different sulfoxide or sulfide derivatives.

Scientific Research Applications

4-Bromo-1,3-thiazole-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

    4-Chloro-1,3-thiazole-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    4-Methyl-1,3-thiazole-2-sulfonamide: Features a methyl group at the 4-position.

    1,3-Thiazole-2-sulfonamide: Lacks the halogen substitution at the 4-position.

Uniqueness: 4-Bromo-1,3-thiazole-2-sulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

4-bromo-1,3-thiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHGAHMZDGBLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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